Compound Description: NAPMA is a compound found to exhibit inhibitory effects on osteoclast differentiation, a process crucial in bone resorption. This compound significantly attenuated the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages, a key indicator of osteoclast differentiation, in a dose-dependent manner without significant cytotoxicity []. Furthermore, NAPMA downregulated the expression of various osteoclast-specific markers at both the transcript and protein levels, ultimately leading to decreased bone resorption and actin ring formation []. This suggests NAPMA's potential as a therapeutic agent for osteoporosis and other bone-related diseases characterized by excessive bone resorption [].
Compound Description: PPOA-N-Ac-2-Cl significantly inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without significant cytotoxicity []. This indicates its potential as an inhibitor of osteoclast differentiation, a process crucial in bone resorption []. PPOA-N-Ac-2-Cl also impacts the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis []. Notably, it attenuates the protein levels of CtsK, a protease pivotal for bone resorption []. This inhibitory effect on CtsK contributes to the compound's ability to decrease bone resorption activity and F-actin ring formation, further supporting its potential as a therapeutic agent for bone-related diseases [].
Compound Description: Sch-417690/Sch-D emerged as a potent, highly selective, and orally bioavailable CCR5 antagonist, effectively inhibiting HIV-1 entry into target cells []. Researchers identified the nature and size of the benzylic substituent as key factors influencing receptor selectivity (CCR5 vs M1, M2) and potency in related compounds [].
Compound Description: Sch-350634 emerged as a potent and orally bioavailable CCR5 antagonist, effectively inhibiting HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs) []. This compound exhibited improved selectivity for CCR5 over muscarinic receptors, highlighting the successful optimization of the lead structure for enhanced target specificity [].
Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) using positron emission tomography (PET) []. The regional brain uptake of [(11)C]Preladenant aligned with the known A2ARs distribution, displaying the highest uptake in the striatum, a brain region rich in A2ARs []. These findings, coupled with the favorable brain kinetics observed in PET imaging, ex vivo biodistribution, and in vitro autoradiography experiments, suggest that [(11)C]Preladenant possesses suitable characteristics for use as an A2AR PET tracer, enabling the study of A2ARs in vivo and potentially aiding in the diagnosis and monitoring of neurological disorders [].
Compound Description: DU 125530 is a novel, selective, and silent 5-HT(1A) antagonist currently under clinical development for its potential in treating anxiety and mood disorders []. Positron emission tomography (PET) studies, utilizing [(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) as a radioligand, revealed that DU 125530 exhibits dose-dependent occupancy of 5-HT(1A) receptors in the human brain, ranging from 0 to 72% at 2 h post-dose over a 10- to 40-mg daily dose range []. Furthermore, occupancy correlated significantly with plasma levels of DU 125530, with a maximum occupancy of approximately 80% and an ED(50) of approximately 7 ng/ml []. Notably, DU 125530 achieved high occupancy of 5-HT(1A) receptors at doses producing minimal acute side effects, indicating a favorable therapeutic window [].
Compound Description: SSR240600 is a nonpeptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. It exhibits high affinity for human, guinea pig, rat, and gerbil NK1 receptors, with subnanomolar affinity for the human receptor []. SSR240600 potently inhibits various NK1 receptor-mediated functions, including inositol monophosphate formation, bronchoconstriction, and microvascular leakage []. Additionally, it displays antagonistic activity against the neurochemical, electrophysiological, and behavioral effects triggered by direct activation of brain tachykinin NK1 receptors or stress [].
Compound Description: This compound serves as a scaffold for developing novel antipsychotic agents that function as agonists of dopamine (DA) autoreceptors and antagonists of postsynaptic DA receptors [].
Compound Description: 1589 R.B. demonstrates potent antibacterial activity against a broad spectrum of bacteria []. Administered as the methane sulfonic salt (1589 m R.B.), this compound exhibits a favorable toxicological and pharmacokinetic profile, suggesting its potential use in treating systemic infections [].
Compound Description: GSK588045 is a potent and selective antagonist of the 5-HT(1A/B/D) receptors. It exhibits a high degree of selectivity over human ether-a-go-go-related gene (hERG) potassium channels, favorable pharmacokinetics, and excellent activity in rodent pharmacodynamic models [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.